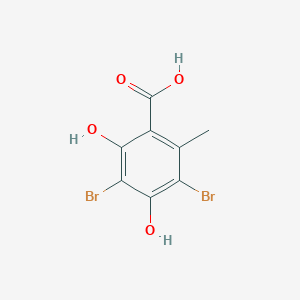

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid

Description

Contextualization within Halogenated Natural Products Chemistry

Halogenated natural products are a diverse group of secondary metabolites produced by a wide array of organisms, with marine sources being particularly prolific. nih.govmdpi.com These compounds often exhibit unique chemical properties and potent biological activities, which are attributed to the presence of halogen atoms such as bromine and chlorine. nih.govmdpi.com Bromophenols, a significant subclass of these compounds, are frequently isolated from marine algae and have demonstrated a wide spectrum of bioactivities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects. nih.govnih.gov

The biosynthesis of these compounds is a fascinating area of study, often involving halogenating enzymes like bromoperoxidases that incorporate bromide from seawater into organic molecules. nih.gov The structural diversity of brominated phenols is vast, ranging from simple phenols to complex polymeric structures. nih.govencyclopedia.pub The specific substitution pattern of bromine and hydroxyl groups on the aromatic ring, as seen in 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid, is a key determinant of a molecule's chemical reactivity and biological function.

Significance of the Compound in Contemporary Chemical and Biological Research

While extensive research specifically targeting this compound is not yet widely published, its significance can be inferred from the activities of structurally similar compounds. The presence of a dibrominated dihydroxybenzoic acid scaffold is a hallmark of many marine-derived natural products with pronounced biological effects. nih.gov

For instance, various bromophenols isolated from marine algae have shown potent antioxidant activity, which is crucial in combating oxidative stress-related diseases. nih.gov Furthermore, the antimicrobial and anticancer properties of these compounds are well-documented, making them promising leads for the development of new therapeutic agents. nih.govmdpi.com The dibromo-dihydroxy substitution pattern can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved membrane permeability and target interaction. The methyl and carboxylic acid functional groups further add to its chemical functionality, offering sites for potential modification and derivatization in synthetic and medicinal chemistry studies.

The table below summarizes the key structural features of this compound and their potential implications for its bioactivity, based on the known properties of related compounds.

| Structural Feature | Potential Significance in Bioactivity |

| Dibromo Substitution | Enhances lipophilicity, potentially improving cell membrane penetration. May contribute to specific interactions with biological targets. |

| Dihydroxy Groups | Often associated with antioxidant activity through hydrogen donation. Can participate in hydrogen bonding with enzyme active sites. |

| Methyl Group | Can influence steric interactions with target molecules and affect metabolic stability. |

| Benzoic Acid Moiety | Provides a site for salt formation and potential prodrug strategies. Can engage in ionic interactions with biological receptors. |

Overview of Current Academic Research Trajectories

Current academic research in the field of halogenated marine natural products is multifaceted and dynamic. A significant trajectory involves the continued discovery and isolation of novel compounds from diverse marine organisms. frontiersin.orgrsc.org This exploration is often coupled with advanced spectroscopic techniques for structure elucidation and dereplication strategies to rapidly identify known compounds.

Another major research avenue is the investigation of the biosynthesis of these compounds. Understanding the enzymatic machinery responsible for halogenation provides insights into the ecological roles of these molecules and opens up possibilities for biocatalytic synthesis. nih.gov

Furthermore, there is a strong focus on the total synthesis of complex halogenated natural products. acs.orgnih.govresearchgate.net Synthetic efforts not only provide access to larger quantities of these often scarce natural products for biological evaluation but also allow for the creation of analogues with potentially improved properties.

Finally, the biological evaluation of both natural and synthetic halogenated compounds remains a cornerstone of current research. nih.govmdpi.comnih.gov This includes screening for a wide range of activities, elucidating mechanisms of action, and identifying potential therapeutic targets. The future research trajectory for compounds like this compound will likely involve its isolation from a natural source or its chemical synthesis, followed by a thorough investigation of its biological properties, drawing inspiration from the rich chemistry and biology of its structural relatives.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O4/c1-2-3(8(13)14)6(11)5(10)7(12)4(2)9/h11-12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWZYYGZWPDYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602573 | |

| Record name | 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92455-24-8 | |

| Record name | 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Discovery and Distribution in Biological Systems

The known natural presence of derivatives of 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid is currently confined to specific marine microorganisms.

The methyl ester of this compound has been identified as a secondary metabolite from marine-derived fungi. Specifically, research has shown its isolation from the fungus Aspergillus unguis. researchgate.net The production of this brominated compound was induced by cultivating the fungus in a medium supplemented with potassium bromide. nih.gov This finding suggests that the distribution of this compound in nature may be dependent on the availability of bromide in the environment, and its production may be a specific metabolic response by the fungus to the presence of halogen salts. nih.gov

| Compound Derivative | Natural Source | Cultivation Condition |

| This compound methyl ester | Aspergillus unguis | Medium supplemented with potassium bromide nih.gov |

Lichens are well-documented producers of a wide variety of secondary metabolites, including a class of compounds known as depsides, which are polymers of orsellinic acid derivatives. ku.dknih.gov Orsellinic acid itself is synthesized by the fungal partner (mycobiont) of the lichen symbiosis. ku.dkscispace.com While lichens are a rich source of orsellinic acid and its various modified forms, a review of the scientific literature does not indicate that this compound has been isolated from any lichen species to date. The known halogenated metabolites from lichens include some brominated fatty acids, which are structurally distinct from phenolic compounds like orsellinic acid. researchgate.net

Advanced Isolation and Purification Techniques

The isolation of this compound and its derivatives from complex biological mixtures necessitates the use of advanced extraction and chromatographic methods.

Following extraction, crude extracts containing brominated orsellinic acid derivatives are subjected to various chromatographic techniques for purification. The separation of these compounds relies on their physicochemical properties, such as polarity and size. A common workflow involves multiple chromatographic steps to achieve high purity.

Initial separation is often performed using column chromatography with a silica gel stationary phase. This method separates compounds based on their polarity, with different solvents or solvent mixtures used as the mobile phase to elute the compounds from the column. For further purification, size-exclusion chromatography, often using Sephadex LH-20, can be employed to separate molecules based on their size. High-performance liquid chromatography (HPLC) is frequently used as a final polishing step to obtain highly pure compounds.

General Chromatographic Workflow for Fungal Metabolites

| Step | Technique | Stationary Phase | Purpose |

|---|---|---|---|

| 1 | Column Chromatography | Silica Gel | Initial separation based on polarity |

| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Separation based on molecular size |

The initial step in isolating this compound derivatives from their fungal source involves extraction from the fermentation culture. This process is designed to efficiently remove the target compounds from the fungal mycelium and the culture medium.

A widely used method is solvent extraction, where an organic solvent, immiscible with the aqueous culture medium, is used to partition the secondary metabolites. Ethyl acetate is a common choice for this purpose due to its effectiveness in extracting a broad range of moderately polar compounds. The fungal biomass and liquid culture are typically extracted multiple times with the solvent to ensure a high yield. The resulting organic extracts are then combined and the solvent is evaporated under reduced pressure to yield a crude extract, which can then be subjected to chromatographic purification.

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches to 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic Acid

The total synthesis of this compound is most directly achieved through the electrophilic bromination of a pre-existing substituted benzene (B151609) ring. This approach is favored due to the high activation of the aromatic ring by the two hydroxyl groups, which facilitates the introduction of bromine atoms at specific positions.

The primary route to this compound involves the direct dibromination of 2,4-dihydroxy-6-methylbenzoic acid, also known as orsellinic acid. The hydroxyl groups at positions 2 and 4, and the methyl group at position 6, are all ortho-, para-directing groups. This electronic arrangement strongly activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the C3 and C5 positions, which are ortho and para to the activating groups.

The reaction is typically carried out using elemental bromine (Br₂) as the brominating agent. A common solvent for this type of transformation is glacial acetic acid, which can help to moderate the reactivity of the bromine and facilitate the reaction. orgsyn.org The strong activation of the ring by the two hydroxyl groups means that a Lewis acid catalyst, often required for the bromination of less activated aromatic rings, is generally not necessary. openstax.orgfiveable.me

A plausible reaction scheme is as follows:

2,4-dihydroxy-6-methylbenzoic acid + 2 Br₂ → this compound + 2 HBr

In a typical procedure, a solution of bromine in a suitable solvent would be added to a solution of 2,4-dihydroxy-6-methylbenzoic acid. The reaction proceeds readily, often at or slightly above room temperature. The product, being a highly substituted and often crystalline solid, can be isolated by precipitation upon addition of water, followed by filtration and purification through recrystallization. The presence of 2,4-dihydroxy-3,5-dibromobenzoic acid as a byproduct in the synthesis of the monobrominated analog suggests that controlling the stoichiometry of bromine is key to achieving high yields of the desired dibrominated product. orgsyn.org

| Reagent/Catalyst | Role | Typical Conditions |

| Bromine (Br₂) | Electrophilic brominating agent | 2 equivalents |

| Glacial Acetic Acid | Solvent | Room temperature to gentle warming |

| Water | Used for product precipitation | Post-reaction workup |

The synthesis of this compound is predominantly achieved through a linear synthetic pathway . This approach involves the sequential modification of a single starting material. In this case, the linear sequence begins with 2,4-dihydroxy-6-methylbenzoic acid, which is then subjected to a one-step dibromination to yield the final product. This method is efficient due to the ready availability of the starting material and the high regioselectivity of the bromination reaction.

A convergent synthetic pathway , where different fragments of the molecule are synthesized separately and then combined, is not a common or practical approach for this particular compound. The structure of this compound, with all substituents on a single aromatic ring, lends itself to a linear strategy where the functional groups are introduced in a stepwise manner on the core benzene ring.

Derivatization and Analog Synthesis

The presence of three distinct functional groups—two phenolic hydroxyls and one carboxylic acid—on the aromatic ring of this compound allows for a variety of derivatization reactions. These modifications can be used to explore the chemical space around the core structure and to generate analogs with altered physicochemical properties.

The carboxylic acid group of this compound can be readily converted to its corresponding alkyl esters. The methyl and ethyl esters of this compound are known and have been cataloged by chemical suppliers. sigmaaldrich.comchemspider.com

Fischer Esterification is a common method for this transformation. This involves reacting the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.

The general reaction is as follows:

This compound + ROH ⇌ 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate + H₂O (where R = CH₃ or CH₂CH₃)

| Ester Type | Alcohol | Catalyst |

| Methyl Ester | Methanol | H₂SO₄ or HCl |

| Ethyl Ester | Ethanol | H₂SO₄ or HCl |

Alternatively, esterification can be achieved under milder conditions using reagents such as diazomethane (B1218177) for the synthesis of methyl esters, or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol. However, Fischer esterification is often preferred for its simplicity and cost-effectiveness. The resulting esters, such as methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, are valuable intermediates for further synthetic modifications. chemspider.com

The two phenolic hydroxyl groups at positions 2 and 4 exhibit different chemical environments, which can potentially be exploited for regioselective functionalization, such as alkylation or acylation. While specific studies on the regioselective functionalization of this compound are not widely reported, analogies can be drawn from similar systems like 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones. nih.gov

In these related compounds, the hydroxyl group at the 4-position is generally more acidic and more sterically accessible than the hydroxyl group at the 2-position, which can be involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This difference in reactivity often allows for the selective alkylation or acylation at the 4-position under carefully controlled conditions, typically using a mild base and an alkylating or acylating agent. nih.gov

For this compound, the 2-hydroxyl group is similarly expected to be involved in hydrogen bonding with the carboxylic acid group. This would leave the 4-hydroxyl group as the more likely site for initial reaction in a regioselective functionalization. For example, selective O-alkylation at the 4-position could potentially be achieved using one equivalent of a base and an alkyl halide.

Reaction Mechanisms and Pathways

The key chemical transformation in the synthesis of this compound is electrophilic aromatic substitution . openstax.orglibretexts.org The mechanism for the bromination of the 2,4-dihydroxy-6-methylbenzoic acid ring proceeds through the following steps:

Generation of the Electrophile : In the absence of a Lewis acid, the bromine molecule itself acts as the electrophile. The electron-rich aromatic ring attacks one of the bromine atoms in the Br-Br bond.

Formation of the Sigma Complex (Arenium Ion) : The attack by the π-electrons of the benzene ring on the bromine molecule leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic ring, with resonance structures placing the charge at positions ortho and para to the site of attack. The stability of this intermediate is enhanced by the electron-donating effects of the two hydroxyl groups and the methyl group.

Deprotonation and Re-aromatization : A base, which can be the solvent or the bromide ion (Br⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new bromine atom. This restores the aromaticity of the ring and yields the brominated product.

This process occurs twice to yield the 3,5-dibromo derivative. The strong directing effects of the -OH and -CH₃ groups ensure high regioselectivity for the substitution at the 3 and 5 positions.

Hydrogenolysis of Brominated Precursors

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. In the context of synthesizing this compound, a plausible strategy involves the selective removal of bromine atoms from a more highly brominated precursor. However, a more common application of hydrogenolysis for this class of compounds is the de-bromination of the target molecule itself to yield less substituted derivatives.

Catalytic hydrogenolysis is a versatile method for the hydrodehalogenation of aryl halides. This process typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid that is formed.

A hypothetical reaction for the partial hydrogenolysis of a tetrabrominated precursor could be envisioned, although controlling the selectivity to achieve the desired dibromo-substituted product would be challenging. A more practical application is the complete or partial de-bromination of this compound to synthesize its debrominated analogs. For instance, the selective removal of one bromine atom would lead to a monobrominated derivative, while complete hydrogenolysis would yield 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid).

The general reaction scheme for the hydrogenolysis of an aryl bromide is as follows:

Ar-Br + H₂ --(Catalyst, Base)--> Ar-H + HBr

The efficiency and selectivity of this reaction are influenced by factors such as the choice of catalyst, solvent, temperature, and pressure.

Table 1: Hypothetical Data for Catalytic Hydrogenolysis of this compound

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| 1 | 10% Pd/C | NaOH | Ethanol | 25 | 1 | 2,4-dihydroxy-6-methylbenzoic acid | >95 |

| 2 | 5% Pt/C | NaOAc | Acetic Acid | 50 | 5 | Mixture of mono- and de-brominated products | Variable |

| 3 | Raney Ni | Et₃N | Methanol | 70 | 10 | Complex mixture | - |

Oxidative and Reductive Transformations

The chemical reactivity of this compound under oxidative and reductive conditions is influenced by the electron-donating hydroxyl and methyl groups, the electron-withdrawing bromine and carboxylic acid groups, and the aromatic ring itself.

Oxidative Transformations

The phenolic hydroxyl groups make the aromatic ring susceptible to oxidation. Strong oxidizing agents can lead to the degradation of the aromatic ring. However, under controlled conditions, specific oxidative transformations can be achieved.

One potential oxidative reaction is the oxidative decarboxylation of the benzoic acid. This reaction, which can be promoted by certain enzymes or chemical reagents, would result in the formation of a substituted hydroquinone (B1673460) or benzoquinone derivative. The presence of multiple activating groups (hydroxyls) facilitates this process.

Another possible oxidative transformation is the coupling of two molecules of the parent compound to form a biphenyl (B1667301) derivative. This type of reaction is often mediated by transition metal catalysts or strong oxidizing agents.

Reductive Transformations

The carboxylic acid group is the primary site for reduction. It can be reduced to the corresponding alcohol, 3,5-dibromo-2,4-dihydroxy-6-methylbenzyl alcohol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.

The aromatic ring can also be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would lead to the formation of the corresponding cyclohexanecarboxylic acid derivative. However, achieving selective reduction of the aromatic ring without affecting the bromine substituents would be challenging.

Table 2: Plausible Oxidative and Reductive Transformations of this compound

| Transformation | Reagent(s) | Product |

| Oxidation | Fremy's salt (Potassium nitrosodisulfonate) | 3,5-Dibromo-6-methyl-p-benzoquinone-2-carboxylic acid |

| Oxidation | Iron(III) chloride | Dimeric and polymeric products |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄), then H₃O⁺ | 3,5-Dibromo-2,4-dihydroxy-6-methylbenzyl alcohol |

| Reduction of Carboxylic Acid | Borane (BH₃·THF) | 3,5-Dibromo-2,4-dihydroxy-6-methylbenzyl alcohol |

| Reduction of Aromatic Ring | H₂/Rh-C, high pressure/temperature | 3,5-Dibromo-2,4-dihydroxy-6-methylcyclohexanecarboxylic acid |

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms in 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid. The spectrum would be expected to show distinct signals for the methyl protons and the hydroxyl protons. Due to the substitution pattern on the benzene (B151609) ring, there are no aromatic protons, which would be a key identifying feature of the spectrum.

Expected ¹H NMR Data:

Methyl Protons (-CH₃): A singlet peak, typically in the range of 2.0-2.5 ppm, corresponding to the three equivalent protons of the methyl group at the C6 position.

Hydroxyl Protons (-OH): Two separate, broad singlet peaks for the hydroxyl protons at C2 and C4. Their chemical shifts would be highly dependent on the solvent, concentration, and temperature, but could be expected in the range of 4-12 ppm. The acidic carboxylic acid proton would also appear as a broad singlet, often at a higher chemical shift (>10 ppm). Deuterium exchange (adding D₂O) would cause these hydroxyl and carboxylic acid proton signals to disappear, confirming their assignment.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH₃) | ~2.0 - 2.5 | Singlet (s) | 3H |

| Hydroxyl (-OH at C2/C4) | Variable (e.g., 4-8) | Broad Singlet (br s) | 2H |

| Carboxylic Acid (-COOH) | Variable (e.g., >10) | Broad Singlet (br s) | 1H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. For this compound, eight distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight unique carbon atoms.

Expected ¹³C NMR Data:

Carboxylic Carbon (-COOH): A signal in the downfield region, typically 165-185 ppm.

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The chemical shifts would be influenced by the attached substituents (Br, OH, CH₃, COOH). Carbons attached to electronegative oxygen atoms (C2, C4) would be shifted downfield, while carbons attached to bromine (C3, C5) would also show characteristic shifts.

Methyl Carbon (-CH₃): An upfield signal, typically in the range of 15-25 ppm.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15 - 25 |

| Aromatic C-Br (C3, C5) | ~100 - 120 |

| Aromatic C-Substituted (C1, C6) | ~120 - 140 |

| Aromatic C-OH (C2, C4) | ~150 - 165 |

| -COOH | ~165 - 185 |

Two-dimensional (2D) NMR experiments would be essential to confirm the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this specific molecule, it would be of limited use for the core structure due to the lack of aromatic protons and thus no proton-proton coupling on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the methyl proton signal to its corresponding methyl carbon signal.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

For this compound (C₈H₆Br₂O₄), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound.

Expected Mass Spectrometry Data:

Molecular Formula: C₈H₆Br₂O₄

Monoisotopic Mass: 339.8585 Da

Expected HRMS Result: The measured m/z for the molecular ion [M-H]⁻ or [M+H]⁺ would match the calculated value to within a few parts per million (ppm).

Isotopic Pattern: A characteristic 1:2:1 triplet for the molecular ion cluster.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of hydroxyl and carbonyl functional groups.

O-H Stretching: A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid O-H group. The phenolic O-H groups would also contribute to broad absorption, typically around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption peak around 1680-1710 cm⁻¹ would indicate the presence of the carboxylic acid carbonyl group.

C-O Stretching & O-H Bending: Absorptions in the 1200-1400 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the C-Br stretching vibrations (typically at low frequencies), would be observable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The analysis would confirm the planar structure of the benzene ring and the positions of all substituents, providing unambiguous proof of the compound's constitution and conformation in the solid state. The data generated would include lattice parameters (unit cell dimensions) and the precise coordinates of each atom in the crystal lattice. This would serve as the ultimate confirmation of the structure deduced from spectroscopic methods.

Biosynthetic Pathways and Mechanistic Investigations

Polyketide Biosynthesis of Orsellinic Acid Scaffolds

The foundational structure of the target molecule is orsellinic acid, one of the simplest aromatic polyketides. researchgate.net Its biosynthesis is a classic example of the polyketide pathway, which, analogous to fatty acid synthesis, involves the sequential condensation of small carboxylic acid units. wikipedia.orgnih.gov

The key enzymes responsible for synthesizing the orsellinic acid scaffold are polyketide synthases (PKSs). wikipedia.org These are large, multi-domain enzymes or enzyme complexes that construct polyketide chains from acyl-CoA precursors. nih.gov The type of PKS involved in orsellinic acid synthesis can differ between organisms. In fungi and bacteria, orsellinic acid is typically synthesized by Type I iterative PKSs, whereas in plants, Type III PKSs are responsible. researchgate.net

Fungal Type I PKSs are large, multifunctional proteins with a single set of catalytic domains that are used repeatedly (iteratively) to assemble the polyketide chain. Studies on various fungi have identified non-reducing polyketide synthases (NR-PKSs) as the specific enzymes that produce orsellinic acid. nih.gov For instance, in a stereaceous basidiomycete, two distinct NR-PKS genes were identified, both of which were confirmed to be orsellinic acid synthases when expressed heterologously. nih.gov

In contrast, plant PKSs involved in this process are typically Type III PKSs. These enzymes are smaller, homodimeric proteins that function as single catalytic units. nih.govresearchgate.net A notable example is Orcinol (B57675) Synthase (ORS), an enzyme isolated from Rhododendron dauricum, which was found to produce orcinol as its main product and orsellinic acid as a minor product from acetyl-CoA and malonyl-CoA precursors. nih.govfrontiersin.org

| PKS Type | Organism Class | Structure | Mechanism | Example Enzyme |

|---|---|---|---|---|

| Type I (iterative) | Fungi, Bacteria | Large, single multifunctional protein with multiple domains. | A single module of domains is used repeatedly for chain extension. | Orsellinic Acid Synthase (e.g., from Aspergillus niger) nih.gov |

| Type III | Plants | Smaller, homodimeric protein acting as a single catalytic unit. | Functions as a condensing enzyme that catalyzes sequential condensations in a single active site. | Orcinol Synthase (ORS) nih.gov |

The assembly of the orsellinic acid backbone begins with a starter unit, which is condensed with several extender units. wikipedia.org The biosynthesis universally uses acetyl-CoA as the starter molecule. This starter unit is elongated through the sequential addition of three extender units, which are derived from malonyl-CoA. nih.gov

| Precursor Molecule | Role in Biosynthesis | Number of Units |

|---|---|---|

| Acetyl-CoA | Starter Unit | 1 |

| Malonyl-CoA | Extender Unit | 3 |

Post-Polyketide Modifications

Once the core orsellinic acid scaffold is formed, it undergoes a series of tailoring reactions, known as post-PKS modifications, to yield the final 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid. These modifications include halogenation and potentially precede further reactions like oxidative coupling in other biosynthetic pathways.

The introduction of two bromine atoms onto the aromatic ring is a critical tailoring step. This reaction is catalyzed by specific enzymes called halogenases. nih.gov While chemical halogenation often requires harsh conditions, enzymatic halogenation occurs under mild physiological conditions with high specificity. acs.orgresearchgate.net

The most common types of halogenases involved in the modification of aromatic natural products are flavin-dependent halogenases and haloperoxidases. nih.gov

Flavin-dependent halogenases: These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (e.g., Br⁻). They generate a highly reactive hypohalous acid (HOBr) equivalent within a protected active site, which then carries out a highly specific electrophilic aromatic substitution on the target substrate. researchgate.net Given the activated nature of the phenolic ring of orsellinic acid, this is a highly plausible mechanism for the specific bromination at the C3 and C5 positions.

Haloperoxidases: This class of enzymes uses hydrogen peroxide to oxidize halide ions into reactive halogenating species. nih.gov These are less common for the specific halogenation of small-molecule biosynthetic intermediates compared to flavin-dependent enzymes but represent another potential mechanism.

The timing of this halogenation can vary; it may occur on the free orsellinic acid molecule or while the polyketide is still tethered to a carrier protein in some biosynthetic pathways. rsc.org

| Enzyme Class | Cofactor/Substrate | Mechanism |

|---|---|---|

| Flavin-dependent Halogenases | FADH₂, O₂, Halide ion (Br⁻) | Generates a reactive hypohalous species in a contained active site for specific electrophilic substitution. |

| Heme-dependent Haloperoxidases | H₂O₂, Halide ion (Br⁻) | Uses hydrogen peroxide to oxidize the halide, which then halogenates the substrate. |

| Vanadium-dependent Haloperoxidases | H₂O₂, Halide ion (Br⁻), Vanadate | Similar to heme-dependent versions but utilizes a vanadium cofactor. |

While this compound is a monomeric unit, orsellinic acid and its derivatives are common precursors for the biosynthesis of more complex dimeric structures like depsides and depsidones, which are prevalent in lichens and fungi. nih.govbiorxiv.org

Depside Formation: Depsides are formed by an ester linkage between two phenolic carboxylic acid units (monomers like orsellinic acid). This esterification is catalyzed by the PKS itself in some lichenized fungi, which can construct and then link two separate rings. biorxiv.orgnih.gov

Depsidone (B1213741) Formation: The biosynthesis of depsidones is a further step, involving an intramolecular oxidative C-O coupling of a depside precursor to form an additional ether bridge. tandfonline.com This critical ring-forming reaction is generally catalyzed by cytochrome P450 monooxygenases. nih.govtandfonline.com These enzymes hydroxylate one ring, which then allows for the intramolecular cyclization to form the characteristic depsidone dibenzofuranone core. tandfonline.com The study of these pathways provides a broader context for the potential metabolic fate of substituted orsellinic acid derivatives.

Identification of Biosynthetic Intermediates

The direct identification of all intermediates in the pathway to this compound requires specific pathway elucidation studies, such as gene knockouts and isotopic labeling. However, based on the established logic of polyketide biosynthesis and post-PKS modifications, the key intermediates can be confidently proposed.

The primary and most evident intermediate is orsellinic acid . Following its synthesis by the PKS, it serves as the substrate for subsequent tailoring enzymes. nih.gov The bromination steps likely proceed sequentially, suggesting the existence of a monobrominated intermediate (either 3-bromo- (B131339) or 5-bromo-2,4-dihydroxy-6-methylbenzoic acid) before the final dibrominated product is formed.

In related biosynthetic pathways, such as those for depsidones and other complex meroterpenoids, orsellinic acid and its immediate derivatives have been co-isolated with the final products, lending strong support to their role as pathway intermediates. nih.gov For example, in the proposed biosynthesis of calicheamicin, a complex enediyne natural product, orsellinic acid is a confirmed precursor that undergoes several modifications, including methylation and iodination, while tethered to an acyl carrier protein (ACP). researchgate.net Similarly, studies on sporormielones, which are dimers of orsellinic acid derivatives, have used gene deletion and labeling to propose a biosynthetic pathway originating from orsellinic acid. rsc.org These examples underscore the central role of orsellinic acid as a foundational building block and key biosynthetic intermediate.

Applications in Chemical and Pharmaceutical Sciences

Role as an Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, compounds like 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid are prized for their functionality. The bromine atoms can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby enabling the assembly of more elaborate molecular structures. The hydroxyl and carboxylic acid groups offer sites for esterification, etherification, and amidation reactions, further expanding the synthetic possibilities. While direct evidence is limited, related structures such as 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid) are known to be precursors in the synthesis of various natural products and their analogs. chemicalbook.com The brominated version would logically serve as a key intermediate for creating halogenated derivatives of these complex molecules.

Precursor for Advanced Pharmaceutical Scaffolds

Pharmaceutical scaffolds form the core structure of a drug molecule to which various functional groups are attached to modulate its biological activity. The dibrominated dihydroxybenzoic acid core of this compound is a prime candidate for the development of novel scaffolds. The rigid aromatic ring provides a defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. The hydroxyl and carboxyl groups can be modified to enhance properties such as solubility, membrane permeability, and metabolic stability, all of which are critical for the development of effective drug candidates.

Development of Lead Compounds in Drug Discovery

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The inherent structural features of this compound make it an intriguing starting point for the development of new lead compounds.

Many therapeutic agents function by inhibiting the activity of specific enzymes. The dihydroxybenzoic acid motif is found in a number of naturally occurring compounds with known biological activities, including enzyme inhibition. The addition of bromine atoms can enhance the inhibitory potency and selectivity of a molecule by forming halogen bonds with the enzyme's active site or by altering the electronic properties of the aromatic ring. While no specific studies on enzyme inhibition by this compound have been identified, the broader class of halogenated phenolic compounds is actively being investigated for this purpose.

The process of lead optimization in drug discovery often involves the synthesis and testing of numerous derivatives of a lead compound to improve its efficacy and reduce side effects. The multiple reactive sites on this compound allow for systematic structural modifications. For instance, the carboxylic acid could be converted to a series of esters or amides, and the hydroxyl groups could be alkylated or acylated. Each of these modifications would alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn would influence its biological activity. The exploration of such derivatives is a standard and essential part of the drug discovery and development pipeline.

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Activities

The exploration of novel biological activities of 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid is a promising area of research, drawing clues from the known bioactivities of similar chemical structures. Halogenation, particularly bromination, is a common strategy in nature and synthetic chemistry to enhance the biological potency of compounds.

Antimicrobial and Antifungal Potential: Lichen-derived monoaromatic compounds and their synthetic derivatives have demonstrated notable antimicrobial and antifungal properties. For instance, studies on brominated derivatives of similar natural products have shown enhanced activity against various pathogens. Future research should involve comprehensive screening of this compound against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. Structure-activity relationship (SAR) studies of a series of brominated orsellinic acid derivatives could further elucidate the role of the bromine substituents and other functional groups in their antimicrobial efficacy.

Enzyme Inhibition: The inhibition of enzymes is a key mechanism for the therapeutic action of many drugs. Related brominated compounds have been investigated for their inhibitory effects on enzymes such as α-glucosidase, which is relevant to the management of diabetes. nih.gov Future studies should assess the inhibitory potential of this compound against a range of enzymes implicated in various diseases. For example, its activity against proteases, kinases, and oxidoreductases could uncover new therapeutic applications.

Anticancer and Cytotoxic Activities: Many brominated natural products isolated from marine organisms and lichens have exhibited significant cytotoxic activity against cancer cell lines. mdpi.com The presence of bromine atoms can enhance the lipophilicity and reactivity of a molecule, potentially leading to increased cellular uptake and interaction with biological targets. Therefore, evaluating the in vitro cytotoxicity of this compound against a diverse panel of human cancer cell lines is a logical and compelling next step. Mechanistic studies to identify the cellular pathways affected by the compound would be crucial for its development as a potential anticancer agent.

| Potential Biological Activity | Rationale |

| Antimicrobial | Brominated phenols and related lichen-derived compounds exhibit known antimicrobial properties. |

| Antifungal | Derivatives of 2,4-dihydroxy-6-pentylbenzoic acid have shown potent antifungal activity. nih.gov |

| α-Glucosidase Inhibition | Bromination has been shown to enhance the α-glucosidase inhibitory activity of flavonoids and other natural products. nih.gov |

| Anticancer | Halogenation is a known strategy to increase the cytotoxic potential of organic molecules. mdpi.com |

Chemoenzymatic Synthesis and Biocatalysis

The development of efficient and sustainable synthetic routes to this compound is crucial for its further study and potential application. Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional chemical synthesis.

Enzymatic Halogenation: Nature has evolved a variety of halogenase enzymes that can regioselectively halogenate aromatic precursors. acs.orgnih.gov These enzymes, particularly flavin-dependent halogenases, utilize non-toxic halide salts and operate under mild conditions, making them attractive tools for green chemistry. rsc.orgresearchgate.net Future research could focus on identifying or engineering a halogenase capable of the specific dibromination of a 2,4-dihydroxy-6-methylbenzoic acid precursor. This would involve screening known halogenases for activity on the substrate or using directed evolution to tailor an enzyme for this specific transformation.

Biocatalytic Derivatization: Biocatalysis can also be employed to modify the core structure of this compound to generate a library of derivatives for SAR studies. For example, enzymes such as lipases, esterases, and glycosyltransferases could be used to introduce or modify functional groups, leading to compounds with potentially improved activity, solubility, or pharmacokinetic properties.

Advanced Computational Modeling for Predictive Research

Computational modeling and in silico techniques are powerful tools for accelerating drug discovery and understanding molecular interactions. These methods can be applied to this compound to predict its properties and guide experimental research.

Molecular Docking: Molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active site of target proteins. cosmosscholars.commdpi.com By docking the compound into the crystal structures of enzymes like α-glucosidase or various bacterial and fungal proteins, researchers can gain insights into its potential mechanism of action and identify key interactions that contribute to its biological activity. This information can be used to prioritize experimental testing and to design more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. By synthesizing and testing a library of derivatives of this compound with varying substituents, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a therapeutic agent. In silico tools can predict these properties based on the chemical structure of this compound. These predictions can help to identify potential liabilities early in the research process and guide modifications to improve its drug-like properties.

Sustainable Production and Isolation Strategies

The natural origin of the orsellinic acid scaffold in lichens and fungi points towards sustainable methods for the production and isolation of this compound and its precursors.

Optimized Fermentation and Biosynthesis: Orsellinic acid and its derivatives are biosynthesized by polyketide synthases (PKS) in various fungi. nih.govresearchgate.net Future research could focus on identifying and characterizing the biosynthetic gene cluster responsible for the production of the 2,4-dihydroxy-6-methylbenzoic acid precursor. Genetic engineering of a suitable microbial host, such as Aspergillus nidulans or Saccharomyces cerevisiae, could then be used to overproduce this precursor. Furthermore, introducing a halogenase gene into the engineered strain could potentially lead to the direct biosynthesis of the brominated target compound.

Green Extraction Techniques: For the isolation of the precursor from natural sources or fermentation broths, green extraction methods can be employed to minimize environmental impact. nih.govmdpi.comextractionmagazine.com Techniques such as supercritical fluid extraction (SFE) with CO2, pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) offer alternatives to traditional solvent-based methods, reducing the use of hazardous organic solvents and energy consumption. extractionmagazine.com The development of optimized green extraction protocols will be essential for the sustainable supply of the starting material for either direct use or further chemical modification.

Lichen Cultivation and Co-culture: Lichens are notoriously slow-growing, which limits the supply of their unique secondary metabolites. nih.govcambridge.org Research into the axenic cultivation of the lichen-forming fungi and their symbiotic partners could provide a more reliable and sustainable source of the precursor compounds. cambridge.org Furthermore, the "one strain, many compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of different metabolites, could be applied to discover novel derivatives. nih.gov

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structure of 3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns and aromatic proton environments. For example, bromine substituents induce distinct deshielding effects in -NMR spectra .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can validate molecular weight (expected m/z: 339.97 for the methyl ester derivative) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for intermediates like methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretching at ~3200 cm, C=O at ~1680 cm) .

Basic: What is a standard laboratory synthesis route for this compound?

Answer:

Precursor Selection: Start with 2,4-dihydroxy-6-methylbenzoic acid.

Bromination: React with bromine (Br) or N-bromosuccinimide (NBS) in acetic acid under reflux (60–80°C) for regioselective bromination at positions 3 and 5 .

Esterification (Optional): Convert to the methyl ester using methanol and catalytic sulfuric acid for easier purification .

Purification: Crystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can regioselective bromination be optimized in polyhydroxybenzoic acid derivatives?

Answer:

- Directing Groups: The -OH and -COOH groups direct bromination to specific positions. For example, -OH at positions 2 and 4 enhance para/ortho reactivity for Br .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve electrophilic substitution, while acetic acid stabilizes intermediates .

- Catalysts: Use FeCl or AlCl to enhance electrophilicity of bromine. Monitor reaction progress via TLC to avoid over-bromination .

- Competitive Studies: Compare bromination outcomes under varying temperatures (25°C vs. reflux) to identify optimal conditions .

Advanced: How do researchers resolve contradictions in reported biological activities of halogenated benzoic acid derivatives?

Answer:

- Standardized Assays: Re-evaluate activities using uniform protocols (e.g., MIC assays for antimicrobial activity, IC for enzyme inhibition) to minimize variability .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., Br vs. Cl, -OH vs. -OCH) to isolate contributing factors. For example, bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict interactions with targets like cytochrome P450 or bacterial efflux pumps .

Basic: How does the stability of this compound vary under different pH conditions?

Answer:

- Acidic Conditions (pH < 3): The compound may undergo partial debromination or ester hydrolysis (if esterified). Monitor via HPLC for degradation products .

- Neutral to Alkaline (pH 7–10): Increased solubility due to deprotonation of -OH and -COOH groups. Stability tests (40°C/75% RH for 4 weeks) show <5% degradation .

- Light Sensitivity: Store in amber vials at –20°C to prevent photolytic debromination, as brominated aromatics are prone to UV-induced reactions .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Intermediate Trapping: Isolate and characterize intermediates (e.g., methyl ester derivatives) to identify yield-limiting steps .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., bromination in 30 minutes vs. 4 hours) while maintaining >85% yield .

- Green Chemistry: Replace Br with HO-HBr systems to minimize waste. A 2024 study achieved 78% yield using this approach .

Basic: What are the key spectral reference data for verifying the structure of this compound?

Answer:

- NMR (DMSO-d):

- MS (ESI–): m/z 337.88 [M–H] (monoisotopic mass) .

- IR (KBr): 3450 cm (-OH), 1680 cm (C=O) .

Advanced: How can computational methods predict the reactivity of this compound in biological systems?

Answer:

- Quantum Mechanical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetics (e.g., logP = 2.1, indicating moderate lipophilicity) and toxicity profiles .

- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., bacterial topoisomerases) to rationalize observed inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.